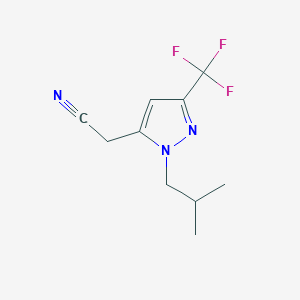![molecular formula C13H15BrN2O2 B13344366 Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13344366.png)
Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. The presence of bromine, ethyl, and methyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This is usually achieved through a cyclization reaction involving a pyridine derivative and an appropriate amine.
Esterification: The carboxylate group is introduced through an esterification reaction, typically using ethyl alcohol and a suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.
Esterification: Ethyl alcohol and sulfuric acid as a catalyst.
Substitution: Various nucleophiles like amines or thiols in the presence of a base.
Major Products
Substituted Derivatives: Formed by replacing the bromine atom with different nucleophiles.
Oxides and Reduced Forms: Resulting from oxidation and reduction reactions.
Carboxylic Acid: Formed by hydrolysis of the ester group.
科学的研究の応用
Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
- Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
- 6-bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine
Uniqueness
Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups, along with the bromine atom, allows for a wide range of chemical modifications and applications.
特性
分子式 |
C13H15BrN2O2 |
|---|---|
分子量 |
311.17 g/mol |
IUPAC名 |
ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H15BrN2O2/c1-4-10-11(13(17)18-5-2)16-7-9(14)6-8(3)12(16)15-10/h6-7H,4-5H2,1-3H3 |
InChIキー |
FCPUZHBYLUQVKZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N2C=C(C=C(C2=N1)C)Br)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


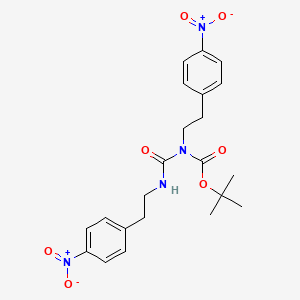
![2,7-Dibromo[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13344296.png)
![3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13344299.png)
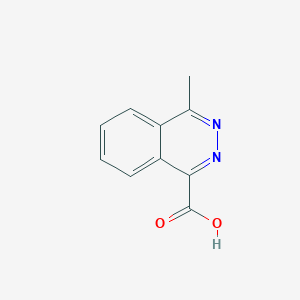
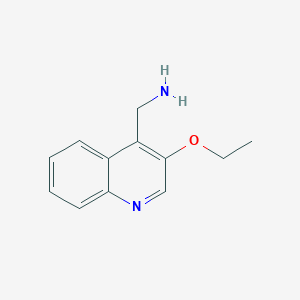
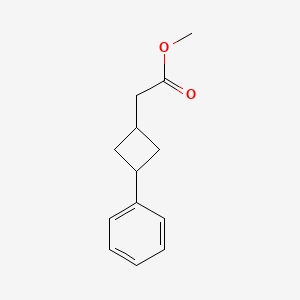

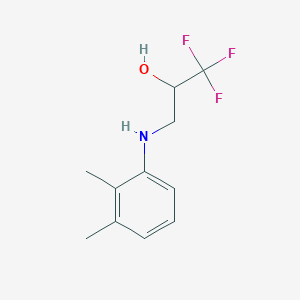

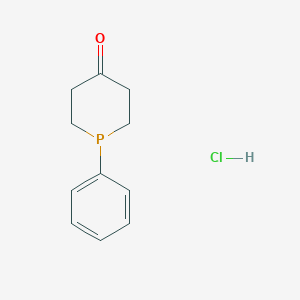

![(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13344367.png)
